3-Chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5-(trifluoromethyl)phenylboronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The interaction of this compound with its targets involves two main processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . On the other hand, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the Suzuki-Miyaura cross-coupling reactions . These reactions are part of the broader carbon–carbon bond-forming reactions, which are crucial for the synthesis of various organic compounds . The downstream effects of these pathways include the formation of biologically active molecules .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction suggests that it has a relatively stable structure, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reactions . Through these reactions, the compound contributes to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-Chloro-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions followed by boronation and hydrolysis. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine and trifluoromethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium(0) or Palladium(II) complexes
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene, ethanol
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for therapeutic applications.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Chloro-5-(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOZHNVFRLIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590376 | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160561-31-8 | |
Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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